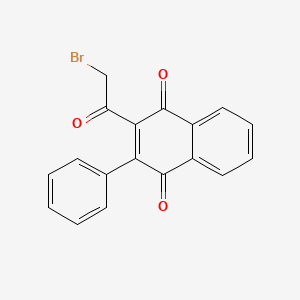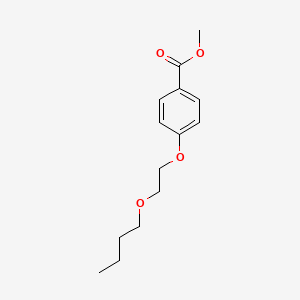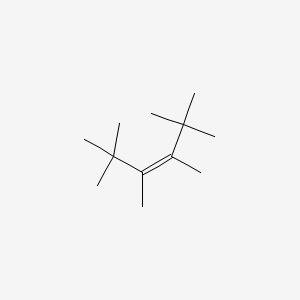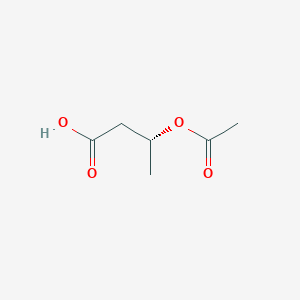
1,4-Naphthalenedione, 2-(bromoacetyl)-3-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Naphthalenedione, 2-(bromoacetyl)-3-phenyl- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities.
准备方法
The synthesis of 1,4-Naphthalenedione, 2-(bromoacetyl)-3-phenyl- typically involves the bromination of 1,4-naphthoquinone followed by acetylation and phenylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and acetic anhydride for acetylation . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
1,4-Naphthalenedione, 2-(bromoacetyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1,4-Naphthalenedione, 2-(bromoacetyl)-3-phenyl- has been extensively studied for its potential therapeutic applications. It has shown promise in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its effects on immune cells, particularly in modulating T cell responses.
Industry: Utilized in the development of new antimicrobial agents.
作用机制
The mechanism of action of 1,4-Naphthalenedione, 2-(bromoacetyl)-3-phenyl- involves its interaction with immune cells. It promotes the expansion of CD8+ T cells and limits the development of Th1 and Th17 cells, which are involved in autoimmune responses . This modulation of the immune system helps in reducing the severity of autoimmune diseases.
相似化合物的比较
Similar compounds include other naphthoquinone derivatives such as:
2-Bromo-1,4-naphthoquinone: Shares similar bromination but lacks the acetyl and phenyl groups.
1,4-Naphthoquinone: The parent compound without any substitutions.
Menadione (2-methyl-1,4-naphthoquinone): A methylated derivative with different biological activities. 1,4-Naphthalenedione, 2-(bromoacetyl)-3-phenyl- is unique due to its specific substitutions, which confer distinct biological properties and potential therapeutic applications.
属性
CAS 编号 |
56620-74-7 |
|---|---|
分子式 |
C18H11BrO3 |
分子量 |
355.2 g/mol |
IUPAC 名称 |
2-(2-bromoacetyl)-3-phenylnaphthalene-1,4-dione |
InChI |
InChI=1S/C18H11BrO3/c19-10-14(20)16-15(11-6-2-1-3-7-11)17(21)12-8-4-5-9-13(12)18(16)22/h1-9H,10H2 |
InChI 键 |
ZIHUJXAKUSXIEV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)C(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenamine, N-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14644965.png)

![Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine](/img/structure/B14644972.png)
![1,1'-(Butane-1,4-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644985.png)


![2-Imidazolidinone, 4-[(4-methoxyphenyl)methylene]-5-thioxo-](/img/structure/B14645007.png)

![1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene](/img/structure/B14645014.png)


![N-{3-[3-(4-Methoxyphenyl)acryloyl]phenyl}acetamide](/img/structure/B14645027.png)

![Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane](/img/structure/B14645044.png)
